6-Fluoroisatoic anhydride

描述

Contextualization of 6-Fluoroisatoic Anhydride (B1165640) as a Fundamental Chemical Entity

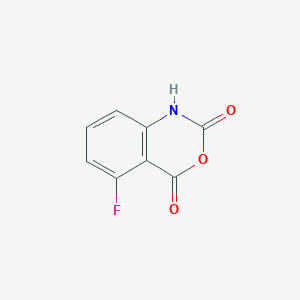

6-Fluoroisatoic anhydride is a solid organic compound classified as a fluorinated heterocyclic derivative. sigmaaldrich.comapolloscientific.co.ukalfa-chemistry.com Structurally, it belongs to the 2H-3,1-benzoxazine-2,4(1H)-dione family. synblock.comlookchem.com As an anhydride, its reactivity is characterized by the presence of two acyl groups connected by an oxygen atom, making it a valuable acylating agent in organic synthesis. libretexts.org The compound is a key intermediate, utilized as a foundational component for constructing more complex molecular architectures. nih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 321-69-7 | sigmaaldrich.comlookchem.com |

| Molecular Formula | C₈H₄FNO₃ | sigmaaldrich.comsynblock.comlookchem.com |

| Molecular Weight | 181.12 g/mol | sigmaaldrich.comsynblock.comlookchem.com |

| Physical Form | Solid | sigmaaldrich.comapolloscientific.co.uk |

| Melting Point | 259-262°C / 265-268°C (with decomposition) | lookchem.comchemsrc.comgoogle.com |

| Density | ~1.5 g/cm³ | lookchem.comhsppharma.comapolloscientific.co.uk |

The Distinct Role of Fluorine Substitution in Isatoic Anhydride Chemistry

The introduction of a fluorine atom at the 6-position of the isatoic anhydride scaffold significantly modifies its chemical and electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing effect. This electronic influence is crucial in modulating the reactivity of the entire molecule.

Research indicates that the fluorine substituent can have a variable influence on nucleophilic aromatic substitution, with its position being a key determinant of its effect. scispace.com In some multi-component reactions, the presence of a fluorine substituent has been shown to be beneficial, leading to high product yields. For instance, a cascade reaction involving a substituted isatoic anhydride to form an isobenzofuranone derivative showed an 80% yield for the fluorine-substituted product. mdpi.com This enhanced reactivity makes this compound a particularly useful reagent in syntheses where the corresponding non-fluorinated isatoic anhydride might be less effective. thieme-connect.com The modification of the polymer backbone with this compound can also enhance material performance. chemimpex.com

Overview of Key Research Domains Pertaining to this compound

The unique reactivity profile of this compound has established it as a valuable intermediate in several key areas of chemical research and development. chemimpex.com

Pharmaceutical Development : The compound is a widely used intermediate in medicinal chemistry. chemicalbook.com It serves as a building block for synthesizing a range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents. chemimpex.com It is also a known intermediate in the synthesis of Flumazenil. google.com Furthermore, its derivatives have been investigated as insulin (B600854) secretagogues and HCV polymerase inhibitors. chemicalbook.com

Organic Synthesis : In synthetic chemistry, this compound is a precursor for a variety of heterocyclic compounds. Its reactions are fundamental to creating complex molecular frameworks, such as quinazolinones and dihydroquinazolinones. lookchem.comscispace.com

Agrochemicals : The compound finds application in the agrochemical industry, where it contributes to the development of new crop protection agents. apolloscientific.co.uk

Materials Science : In the field of materials science, this compound is used to formulate specialty polymers, coatings, and adhesives, where its incorporation can improve properties like thermal stability and chemical resistance. chemimpex.com

The synthesis of this compound itself is an area of research. One documented method involves the oxidation of 6-fluoroisatin (B1297172) using hydrogen peroxide in glacial acetic acid, which can produce the final product in high yield. google.com

| Starting Material | Product | Yield | Reference |

| 6-Fluoroisatin | This compound | 83% | google.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAIGNBVENPUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382419 | |

| Record name | 6-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78755-94-9 | |

| Record name | 6-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Preparations of 6 Fluoroisatoic Anhydride

Established Synthetic Pathways to 6-Fluoroisatoic Anhydride (B1165640)

Two primary and well-established routes dominate the laboratory and industrial preparation of 6-fluoroisatoic anhydride: the oxidation of a fluorinated isatin (B1672199) precursor and the cyclization of a substituted anthranilic acid.

Synthesis from 6-Fluoroisatin (B1297172) Precursors

One of the foundational methods for preparing fluorinated isatoic anhydrides involves the oxidative ring expansion of the corresponding isatin. In a typical procedure for a related compound, 7-fluoroisatoic anhydride, 6-fluoroisatin is suspended in a mixture of glacial acetic acid and concentrated sulfuric acid. To this suspension, a 30% hydrogen peroxide solution is added at a controlled temperature, typically around 30°C. smolecule.com The reaction proceeds via a Baeyer-Villiger-type oxidation, where the peroxide attacks the more electron-rich ketone carbonyl at the C-3 position of the isatin ring, leading to the insertion of an oxygen atom and expansion of the five-membered ring to the six-membered anhydride. This method has been successfully applied to various fluorinated isatins, yielding the corresponding isatoic anhydrides. smolecule.com

Reaction Scheme for Oxidation of 6-Fluoroisatin:

Starting Material: 6-Fluoroisatin

Reagents: Hydrogen peroxide, Glacial acetic acid, Concentrated sulfuric acid

Product: this compound

| Starting Material | Reagents | Key Conditions | Product | Reference |

| 6-Fluoroisatin | H₂O₂, CH₃COOH, H₂SO₄ | Controlled temperature (e.g., 30°C) | This compound | smolecule.com |

Derivations from 2-Amino-5-fluorobenzoic Acid (Anthranilic Acid Route)

The most common and direct route to isatoic anhydrides is the reaction of the corresponding anthranilic acid with a carbonylating agent. For this compound, the starting material is 2-amino-5-fluorobenzoic acid. The classical method involves the use of phosgene (B1210022) (COCl₂), a highly toxic gas. orgsyn.orgwikipedia.org In this process, the anthranilic acid is typically dissolved in an inert solvent, and phosgene is bubbled through the solution. The amino group of the anthranilic acid reacts with phosgene to form an intermediate N-carboxyanhydride, which rapidly cyclizes to release two molecules of HCl and form the stable isatoic anhydride ring. orgsyn.org

Due to the significant hazards associated with phosgene, solid and liquid phosgene equivalents are now more commonly employed. nih.gov Triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid, is a safer alternative that decomposes in situ to generate phosgene. nih.govnih.gov The reaction of 2-amino-5-fluorobenzoic acid with triphosgene, typically in a solvent like dry tetrahydrofuran (B95107) (THF) at room temperature, provides a convenient and high-yielding pathway to this compound. prepchem.com Diphosgene (trichloromethyl chloroformate) is another liquid alternative that offers similar reactivity with reduced handling risks compared to gaseous phosgene. wipo.int

Table of Carbonylating Agents for Anthranilic Acid Route:

| Carbonylating Agent | Phase | Key Features | Reference |

|---|---|---|---|

| Phosgene | Gas | Highly effective, but extremely toxic | orgsyn.orgwikipedia.org |

| Triphosgene | Solid | Safer, stable solid equivalent of phosgene | nih.govprepchem.com |

Innovations in this compound Synthesis

Recent research has focused on developing more sustainable, efficient, and cost-effective synthetic routes. These innovations include the use of environmentally benign reagents and the meticulous optimization of reaction parameters.

Exploration of Environmentally Benign Reagents and Conditions

A significant driver in modern synthetic chemistry is the reduction of hazardous waste and the use of safer reagents, aligning with the principles of green chemistry. The replacement of highly toxic phosgene with solid triphosgene is a primary example of this trend. acs.org However, even triphosgene is hazardous, prompting further exploration into alternative carbonylating agents and catalytic systems. acs.org

One of the most promising green innovations is the use of palladium-catalyzed carbonylation reactions. researchgate.netnih.gov These methods avoid phosgene entirely by using carbon monoxide (CO) as the carbonyl source in a catalytic cycle. acs.org For instance, palladium-catalyzed oxidative double carbonylation of o-iodoanilines or the direct carbonylation of anthranilic acids can produce isatoic anhydrides under mild conditions. researchgate.net While these methods still use toxic CO, they employ it in a more controlled, catalytic manner, which can be more atom-economical and avoid the stoichiometric formation of toxic byproducts associated with phosgene. acs.orgresearchgate.net The development of catalytic systems that could use carbon dioxide (CO₂) as the C1 source remains a major goal, though this approach is challenging due to the high stability of CO₂. ionike.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Maximizing the yield and purity of this compound is crucial for its application as a chemical intermediate. Optimization studies have identified several key parameters that significantly influence the reaction outcome. In palladium-catalyzed C-H activation routes for synthesizing isatoic anhydride derivatives, the choice of solvent, oxidant, and additives is critical. thieme-connect.com Studies have shown that factors such as the oxidant (e.g., Cu(OAc)₂) and the presence of additives like potassium iodide (KI) can dramatically affect the reaction efficiency. thieme-connect.com For electron-deficient anilines, the addition of pivalic acid and increased CO pressure were found to be beneficial. thieme-connect.com

Solvent selection also plays a pivotal role. The solubility of isatoic anhydride varies significantly across different solvents, which affects not only the reaction rate but also the ease of product isolation and purification. researchgate.net In some sluggish reactions, changing the solvent from a standard choice like THF to one such as 2-butanone (B6335102) and gently warming the reaction mixture (e.g., to 60°C) can lead to improved outcomes. google.com The development of robust methodologies often involves screening various bases, catalysts, and temperature profiles to identify the optimal conditions that provide the desired product in high yield and purity with minimal reaction time and side-product formation. acs.orgnih.gov

Table of Optimized Reaction Parameters:

| Synthetic Route | Parameter Optimized | Optimal Condition/Reagent | Effect | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Carbonylation | Additive | Potassium Iodide (KI) | Beneficial for reaction efficiency | thieme-connect.com |

| Pd-Catalyzed Carbonylation | Solvent/Temperature | 2-Butanone, ~60°C | Improves sluggish reactions | google.com |

Regioselective Synthesis of this compound Derivatives and Analogs

The ability to selectively introduce functional groups onto the this compound scaffold is essential for creating diverse libraries of compounds for drug discovery and materials science. Regioselectivity can be achieved either by starting with a pre-functionalized precursor or by controlling the selectivity of reactions on the anhydride ring itself.

A powerful modern approach involves the palladium-catalyzed regioselective C–H bond carbonylation of N-alkyl anilines. acs.org This method allows for the direct synthesis of isatoic anhydrides with various substitution patterns, dictated by the directing effect of the N-alkyl group and the inherent electronic properties of the aniline (B41778) ring. By choosing an appropriately substituted N-alkyl fluoroaniline, one can prepare a range of this compound derivatives with high regiocontrol. thieme-connect.comacs.org This strategy circumvents the need for multi-step sequences that rely on classical ortho-directing groups and pre-functionalization. thieme-connect.com

Furthermore, the inherent reactivity of the isatoic anhydride ring can be exploited for regioselective transformations. The two carbonyl groups (at C-2 and C-4) exhibit different electrophilicities. A divergent synthetic strategy has been developed where the regioselectivity of nucleophilic attack can be controlled. acs.org For example, a direct attack by a nucleophile at the more reactive C-2 position can be favored under certain conditions, while activating the C-4 position under different conditions can lead to attack at that site. This selective reactivity allows isatoic anhydrides to serve as versatile platforms for the synthesis of complex, fused heterocyclic systems like linearly or angularly fused benzoimidazoquinazolinones, where the final structure is determined by the initial site of regioselective reaction. acs.org

Elucidating the Chemical Reactivity and Transformational Pathways of 6 Fluoroisatoic Anhydride

Ring-Opening Reactions of the Isatoic Anhydride (B1165640) Moiety

The reactivity of 6-fluoroisatoic anhydride is largely defined by the isatoic anhydride moiety, which is susceptible to nucleophilic attack at its carbonyl carbons. This reactivity leads to a variety of ring-opening transformations, yielding substituted 2-aminobenzoic acid derivatives. The general mechanism for these reactions involves a nucleophilic acyl substitution, where a nucleophile attacks a carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, leading to the cleavage of the anhydride ring and typically the expulsion of carbon dioxide. youtube.com

Nucleophilic Acylation Reactions with Various Functionalities (e.g., Alcohols, Amines)

This compound readily reacts with nucleophiles such as alcohols and amines in nucleophilic acyl substitution reactions. vanderbilt.edu These reactions result in the formation of esters and amides of 2-amino-6-fluorobenzoic acid, respectively.

With alcohols, the reaction, often termed alcoholysis, proceeds via the attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. vanderbilt.edu This ring-opening is followed by decarboxylation to yield the corresponding 2-amino-6-fluorobenzoate ester. The reaction can be performed using the alcohol as both the reactant and the solvent, and the presence of a base catalyst can facilitate the process. myttex.net

Similarly, aminolysis occurs when this compound is treated with primary or secondary amines. The nitrogen atom of the amine acts as the nucleophile, attacking a carbonyl group. quizlet.com The subsequent ring-opening and loss of carbon dioxide produce N-substituted 2-amino-6-fluorobenzamides. Typically, two equivalents of the amine are required, as one equivalent is consumed to neutralize the carboxylic acid byproduct that is transiently formed. youtube.com

| Nucleophile | Reagent Example | Product Type | General Product Structure |

| Alcohol | Methanol (CH₃OH) | 2-Amino-6-fluorobenzoate ester | |

| Amine | Ethylamine (CH₃CH₂NH₂) | N-substituted 2-amino-6-fluorobenzamide |

Hydrolysis Pathways and Corresponding Acid/Amide Formation

Hydrolysis of this compound involves a reaction with water, leading to the formation of 2-amino-6-fluorobenzoic acid. This transformation can be catalyzed by either acid or base. vanderbilt.edulibretexts.org The reaction proceeds through the nucleophilic attack of a water molecule on a carbonyl carbon. This opens the anhydride ring to form 2-(carboxyformamido)-6-fluorobenzoic acid, a carbamic acid derivative, which is unstable. This intermediate readily undergoes decarboxylation (loses CO₂) to yield the final product, 2-amino-6-fluorobenzoic acid.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. libretexts.org In basic hydrolysis, the hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon directly. libretexts.org The reaction ultimately produces the carboxylate salt of the amino acid, which is then protonated in a final workup step to give the neutral 2-amino-6-fluorobenzoic acid. libretexts.org

| Condition | Catalyst | Intermediate | Final Product |

| Acidic | H⁺ (e.g., HCl) | 2-(Carboxyformamido)-6-fluorobenzoic acid | 2-Amino-6-fluorobenzoic acid |

| Basic | OH⁻ (e.g., NaOH) | 2-(Carboxyformamido)-6-fluorobenzoic acid | Sodium 2-amino-6-fluorobenzoate |

Reactions Leading to Thioester Formation via Ring Opening

The synthesis of thioesters from this compound can be achieved through its reaction with thiols. myttex.net This process is analogous to the reactions with alcohols and amines, where the sulfur atom of the thiol acts as the nucleophile. The reaction involves the nucleophilic attack of a thiol on a carbonyl carbon of the anhydride ring, which leads to ring-opening and subsequent decarboxylation to form S-alkyl or S-aryl 2-amino-6-fluorobenzenecarbothioates. researchgate.net

The generation of more potent thiolate anions in situ, through the use of a base or reducing agents like sodium dithionite, can facilitate the reaction. researchgate.net Various thiols can be acylated using this method, and the reaction conditions are often compatible with a range of functional groups on the thiol, such as methyl, chloro, and methoxy (B1213986) groups. researchgate.net This transformation provides a direct route to functionalized 2-aminobenzenecarbothioates. researchgate.net

Reactivity Profile of the Fluoro-Substituted Aromatic System

The presence of a fluorine atom on the aromatic ring significantly influences the reactivity of this compound in reactions that directly involve the benzene (B151609) ring.

Electrophilic Aromatic Substitution Influenced by Fluorine

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the substituents already present on the ring. wikipedia.org In this compound, two substituents influence the outcome: the fluorine atom and the anhydride moiety (specifically, the N-acyl and carboxyl groups).

The fluorine atom exhibits a dual effect. Due to its high electronegativity, it withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic attack, making the reaction slower than that of benzene. wikipedia.org Conversely, through resonance, the lone pairs on the fluorine atom can donate electron density to the ring, particularly to the ortho and para positions. wikipedia.org This resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atom.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| Fluorine (-F) | Withdrawing | Donating | Deactivating | Ortho, Para |

| Anhydride Moiety | Withdrawing | Withdrawing | Deactivating | Meta |

Substitution and Modification of the Fluorine Atom and Adjacent Halogens

The fluorine atom on the aromatic ring can potentially be substituted via a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction involves the attack of a strong nucleophile on the carbon atom bearing the halogen, leading to the displacement of the halide ion.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine). semanticscholar.org In this compound, the anhydride moiety is an electron-withdrawing group. However, it is positioned meta to the fluorine atom. This meta-positioning does not provide the necessary stabilization for the negatively charged intermediate (Meisenheimer complex) that forms during an SNAr reaction. Consequently, direct nucleophilic substitution of the fluorine atom in this compound is generally unfavorable and requires harsh reaction conditions or specialized reagents.

Mechanisms of Action in Chemical Transformations

The reactivity of this compound is fundamentally governed by the electronic and steric properties of its bicyclic structure. As a class of compounds, isatoic anhydrides are recognized as valuable precursors in heterocyclic synthesis. Their chemical behavior is characterized by two primary sites of nucleophilic attack, leading to distinct transformation pathways. The presence of a fluorine atom on the benzene ring further modulates this reactivity.

Studies on isatoic anhydride and its derivatives reveal that reactions with nucleophiles can occur at the endocyclic anhydride carbonyl group (C-4) or, following a ring-opening, via an intermediate isocyanate. rsc.org The reaction pathway is highly dependent on factors such as the nature of the nucleophile, its steric bulk, and the reaction conditions. rsc.org

Role of Carbonyl Electrophilicity and Steric Effects

The chemical transformations of this compound are largely dictated by the electrophilic nature of its two carbonyl carbons. Acid anhydrides, in general, serve as reactive acylating agents due to the electron-withdrawing character of the adjacent oxygen atoms, which imparts a partial positive charge on the carbonyl carbons, making them susceptible to nucleophilic attack. libretexts.org

The electrophilicity of carbonyl compounds is primarily determined by electrostatic attractions between the electrophile (the carbonyl carbon) and the nucleophile. nih.gov The magnitude of this attraction is directly related to the charge on the carbonyl carbon atom. In this compound, the fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbons, thereby increasing their electrophilicity and enhancing their reactivity toward nucleophiles.

Kinetic and mechanistic studies on the parent isatoic anhydride and its substituted derivatives have provided significant insights. For instance, the reaction with amines at the C-4 anhydride carbonyl is highly sensitive to the steric hindrance of the attacking nucleophile. rsc.org Bulkier amines favor reaction pathways that proceed through an isocyanate intermediate, which is formed after the initial ring opening. rsc.org This indicates a delicate interplay between the electrophilicity of the carbonyl centers and the steric profile of the reacting partners.

| Factor | Influence on Reactivity | Governing Principle | Reference |

|---|---|---|---|

| Carbonyl Electrophilicity | The primary driving force for nucleophilic attack. Enhanced by electron-withdrawing substituents like fluorine. | Electrostatic attraction between the partially positive carbonyl carbon and the incoming nucleophile. | nih.gov |

| Steric Effects of Nucleophile | Determines the site of attack. Less hindered nucleophiles tend to attack the more accessible C-4 carbonyl directly. | Steric hindrance can prevent the nucleophile from reaching a specific reaction center, favoring alternative pathways. | rsc.org |

| Reaction pH | Can influence the formation of an intermediate isocyanate from the anionic form of the anhydride at high pH. | The ionization state of the molecule can open up different mechanistic channels. | rsc.org |

Intermolecular Interactions Governing Reactivity

The most significant of these is the electrostatic interaction between the electrophilic carbonyl centers of the anhydride and the incoming nucleophile. nih.gov Theoretical models, such as the Activation Strain Model (ASM), have shown that for carbonyl compounds, the reactivity trend is mainly controlled by the electrostatic attractions along the entire reaction coordinate, rather than solely by frontier molecular orbital interactions. nih.gov

Other intermolecular forces also play a role. The self-assembly and organization of molecules, which precede a reaction, are governed by a combination of non-covalent interactions. mdpi.com These can include:

Hydrogen Bonding: In reactions involving protic nucleophiles (e.g., amines, alcohols) or protic solvents, hydrogen bonding can occur between the nucleophile's hydrogen atoms and the carbonyl oxygens or the nitrogen atom of the anhydride. This can polarize the bonds and activate the substrate for attack.

The solvent environment itself represents a complex network of intermolecular interactions that can significantly influence the reaction. Polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rate and mechanism.

| Interaction Type | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Electrostatic Attraction | The primary attractive force between the electron-deficient carbonyl carbons and the electron-rich nucleophile. | The main factor determining the electrophilicity and activation barrier of the reaction. | nih.gov |

| Dispersion Forces | Weak, non-directional attractions arising from temporary fluctuations in electron density. | Contribute to the overall stability of the encounter complex between reactants. | mdpi.com |

| Hydrogen Bonding | Occurs with protic reactants or solvents, involving the carbonyl oxygens or ring nitrogen as acceptors. | Can activate the anhydride by further polarizing the C=O bonds and can stabilize transition states. | mdpi.com |

Explorations in Advanced Research Applications of 6 Fluoroisatoic Anhydride

Contributions to Medicinal Chemistry and Drug Discovery

6-Fluoroisatoic anhydride (B1165640) is a versatile chemical compound that has become an invaluable tool in medicinal chemistry and drug discovery. Its unique structure, featuring a fluoro substituent, enhances reactivity and selectivity in chemical reactions, making it a key building block for complex bioactive molecules. chemimpex.comchemimpex.com Researchers and industry professionals utilize this compound to facilitate the development of innovative pharmaceuticals, contributing significantly to the discovery of new therapeutic agents. chemimpex.comchemimpex.com

In the pharmaceutical industry, high-purity chemical intermediates are critical for developing effective and compliant medications. framochem.comvandemark.com 6-Fluoroisatoic anhydride serves as a pivotal intermediate in organic synthesis, enabling the construction of intricate molecular frameworks. chemimpex.comnih.gov Its ability to act as a foundational component allows for the efficient synthesis of fluorinated organic compounds, which are highly valued in pharmaceutical development due to their potential for enhanced biological activity. chemimpex.comekb.eg The presence of the fluorine atom can improve metabolic stability and modify the pharmacokinetic properties of a drug candidate. researchgate.netnih.gov The anhydride's reactivity profile facilitates the formation of various derivatives, making it a preferred choice for chemists aiming to create novel and complex bioactive compounds. chemimpex.comchemimpex.com

A prominent application of this compound is its role as a key precursor in the synthesis of Flumazenil. chemicalbook.com Flumazenil is a well-known benzodiazepine antagonist used to reverse the effects of benzodiazepines in cases of overdose and to aid in recovery from anesthesia. wikipedia.org Several synthetic pathways for Flumazenil rely on this compound as a crucial intermediate. google.com

One common method involves the oxidation of 5-fluoroisatin with hydrogen peroxide to yield this compound. This intermediate is then reacted with sarcosine to form a benzodiazepine-2,5-dione, which undergoes further chemical transformations to produce Flumazenil. chemicalbook.com Another approach starts with 2-amino-5-fluorobenzoic acid, which is converted to this compound through condensation and ring closure before proceeding with similar subsequent steps. google.com The reliability of using this compound in these synthetic routes has been crucial for the production of this important medication.

| Therapeutic Agent | Role of this compound | Mechanism of Action of Agent |

| Flumazenil | Key intermediate/precursor in multi-step synthesis. chemicalbook.comgoogle.com | Competitive inhibitor at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex. chemicalbook.com |

The structural features of this compound make it a valuable starting material for the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com Its utility lies in its ability to serve as a scaffold for building more complex molecules designed to interact with specific biological targets involved in inflammation and cancer pathways. chemimpex.commdpi.com

Research has shown that derivatives of halogenated isatoic anhydrides can be developed into potent therapeutic agents. chemimpex.com For instance, the synthesis of novel NADPH oxidase-2 (Nox2) inhibitors, which have potential as anti-inflammatory agents, has been achieved using fluoro-isatoic anhydride as a starting material. nih.gov Furthermore, the incorporation of fluorine is a recognized strategy in the design of anticancer drugs, as it can enhance efficacy. encyclopedia.pub Studies on fluorinated quinolone analogs and triazolothiadiazoles have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines. nih.gov

| Therapeutic Area | Application of this compound | Example of Derived Compound Class | Reported Activity |

| Anti-inflammatory | Serves as a precursor for complex molecules. chemimpex.com | NADPH Oxidase-2 (Nox2) Inhibitors. nih.gov | Potential to alleviate inflammation by inhibiting ROS production. nih.govresearchgate.net |

| Anti-cancer | Used as a building block for fluorinated therapeutic agents. chemimpex.com | Fluorinated 3,6-diaryl- chemimpex.comchemicalbook.comgoogle.comtriazolo[3,4-b] chemimpex.comchemicalbook.comthiadiazoles. | Moderate to good antiproliferative potency against breast, bone, and myeloid leukemia cancer cell lines. |

The synthesis of kinase inhibitors and antiviral agents represents another area where this compound and related fluorinated compounds are applied. researchgate.netsmolecule.com While direct synthesis examples starting from this compound are specific, the broader class of fluorinated heterocycles derived from such precursors is significant in these therapeutic fields. For example, quinazolinone scaffolds derived from the related 3-fluoroisatoic anhydride have shown anticancer activity through kinase inhibition. smolecule.com

In antiviral research, the development of novel agents often involves the synthesis of complex heterocyclic systems. nih.govnih.govmdpi.com The structural motifs accessible from isatoic anhydrides are relevant to the design of molecules that can interfere with viral replication processes. The strategic inclusion of fluorine can enhance a compound's metabolic stability and binding affinity, which are desirable properties for antiviral drugs. researchgate.net

Recent research has highlighted the potential of this compound derivatives in the development of neuroprotective agents, particularly through the inhibition of NADPH oxidase-2 (Nox2). nih.gov The Nox2 enzyme is a primary source of reactive oxygen species (ROS) in inflammatory cells and is implicated in the pathology of various neurodegenerative diseases. nih.govresearchgate.net

A study focused on developing novel, brain-permeable Nox2 inhibitors successfully synthesized several derivatives from fluoro-isatoic anhydride. nih.gov One of these compounds, designated TG15-132, was identified as a novel Nox2 inhibitor that prevents ROS formation in cell-based assays. nih.gov Given that oxidative stress and neuroinflammation are key factors in neuronal damage, these findings suggest that this compound is a valuable precursor for creating potential therapies for conditions like Parkinson's disease, Alzheimer's disease, and stroke. nih.govresearchgate.netnih.govresearchgate.net

| Compound Class | Precursor | Target | Potential Therapeutic Application |

| Novel Nox2 Inhibitors (e.g., TG15-132) | Fluoro-isatoic anhydride. nih.gov | NADPH Oxidase-2 (Nox2). nih.govpitt.edu | Neuroprotection, Anti-inflammatory. nih.govresearchgate.net |

This compound serves as a fundamental tool for investigating enzyme inhibition and protein interactions. By using it as a starting material, chemists can synthesize a variety of molecular probes and potential inhibitors to study the function and structure of biological targets. chemimpex.comnih.gov

The synthesis of Flumazenil is a clear example, as this molecule acts as a competitive antagonist at the GABAA receptor, allowing researchers to probe the benzodiazepine binding site. chemicalbook.comwikipedia.org Similarly, the development of Nox2 inhibitors from fluoro-isatoic anhydride provides chemical tools to study the role of this specific enzyme in cellular signaling and disease. nih.govnih.gov These applications demonstrate the compound's importance in creating tailored molecules for exploring complex biological systems, which is a cornerstone of modern drug discovery and chemical biology.

Strategic Applications in Organic Synthesis and Heterocyclic Chemistry

The isatoic anhydride moiety is a versatile precursor in organic synthesis, primarily due to its ability to react with various nucleophiles, leading to the formation of a wide range of nitrogen-containing compounds.

Isatoic anhydrides are extensively used as foundational building blocks for synthesizing complex heterocyclic structures, which are prevalent in medicinal chemistry. The reaction typically involves the nucleophilic attack on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent cyclization reactions.

Quinazolines and Quinazolinones: The synthesis of quinazolinone derivatives often proceeds through a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde. researchgate.netorgchemres.org This methodology is valued for its efficiency and the ability to generate diverse molecular structures. openmedicinalchemistryjournal.comnih.gov The reaction of isatoic anhydride with amines can produce dihydro-4-oxoquinazolines. nih.gov The presence of the fluorine atom in this compound would be expected to produce 6-fluoro-substituted quinazoline and quinazolinone derivatives, a structural motif of interest in pharmaceutical research for its potential to modulate biological activity.

Benzodiazepines: Benzodiazepines, another critical class of therapeutic agents, can be synthesized from precursors derived from isatoic anhydride. thieme.denih.gov The general synthetic strategies often involve the condensation of an ortho-phenylenediamine with a ketone or other suitable carbonyl compound. nih.gov While direct, detailed pathways using this compound are not prominently documented, its role would be to introduce the 6-fluoro-2-aminobenzoyl scaffold, a key precursor for fluorinated benzodiazepine analogues.

Table 1: Representative Heterocyclic Syntheses Using Isatoic Anhydride as a Precursor This table illustrates common synthetic pathways for the parent compound, isatoic anhydride. Specific reaction conditions and yields for this compound are not detailed in the reviewed literature.

| Heterocyclic System | General Reaction Scheme | Reactants | Notes |

| Quinazolinones | Three-component condensation | Isatoic Anhydride, Aromatic Aldehyde, Amine/Urea | A versatile method for creating a library of substituted quinazolinones. researchgate.netorgchemres.org |

| Quinazolines | Multi-step synthesis | Isatoic Anhydride, Amine, Cyclizing Agent | The initial reaction with an amine forms an aminobenzamide intermediate, which is then cyclized. |

| Benzodiazepines | Condensation Reaction | o-Phenylenediamine (derivable from Isatoic Anhydride), Ketone | Catalysts are often employed to facilitate the condensation and cyclization to form the seven-membered ring. nih.gov |

Isatoic anhydride serves as a valuable starting material for constructing more complex, fused-ring systems. Its reaction with various binucleophiles can lead to the formation of nitrogen-containing polycyclic aromatic compounds (N-PACs). nih.govresearcher.life These structures are significant in materials science and medicinal chemistry. For instance, multi-component reactions involving isatoic anhydride can yield isoindoloquinazolinediones, which are polycyclic structures containing multiple nitrogen atoms. mdpi.com The incorporation of a fluorine atom via this compound would impart unique electronic properties to the resulting polycyclic framework, potentially influencing its fluorescence, conductivity, or biological interactions.

Emerging Roles in Materials Science and Polymer Chemistry

While specific research on this compound in polymer science is limited, the reactivity of anhydrides in general provides a basis for its potential applications.

Anhydrides are known to react with nucleophilic groups such as amines and alcohols. This reactivity can be harnessed to either synthesize or modify polymers. It is plausible that this compound could be used as a monomer or a functionalizing agent. For example, it could be reacted with diamines to form polyamides containing the 2-aminobenzamide moiety, with the fluorine atom serving as a functional handle or a performance-enhancing substituent.

The modification of existing polymers with small molecules is a common strategy to alter their properties. Cyclic anhydrides can be added to polyamides in the melt state to modify the polymer architecture. lehigh.edu Reacting this compound with polymers containing primary or secondary amine groups could introduce the fluoro-anthranilamide functionality onto the polymer backbone. This could enhance thermal stability, alter solubility, or introduce specific binding sites, thereby improving the polymer's performance for specialized applications.

Development as Research Tools and Probes in Biological Systems

Detailed studies describing the use of this compound as a specific research tool or biological probe are not prominent in the literature. However, its inherent chemical properties suggest potential avenues for such development. The fluorine atom could be utilized as a ¹⁹F NMR probe to study molecular interactions in biological systems. Furthermore, the isatoic anhydride core can react with biological nucleophiles, suggesting its potential use in developing covalent probes for specific protein targets, although such applications would require careful design and validation.

Application as Reagents for Nucleic Acid Structure Analysis (e.g., SHAPE)

Selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique for probing RNA structure at single-nucleotide resolution. The method relies on electrophilic reagents that acylate the 2'-hydroxyl group of flexible, unpaired ribonucleotides. Isatoic anhydride and its derivatives are a prominent class of reagents used in SHAPE analysis. Compounds such as N-methylisatoic anhydride (NMIA), 1-methyl-7-nitroisatoic anhydride (1M7), 1-methyl-6-nitroisatoic anhydride (1M6), and 5-nitroisatoic anhydride (5NIA) have been developed and characterized for their reactivity and suitability for both in vitro and in vivo studies. These reagents exhibit varying half-lives and reactivity, allowing researchers to select the most appropriate probe for their experimental needs.

However, there is no specific mention in the scientific literature of This compound being developed or utilized as a SHAPE reagent. Consequently, no research findings, data on its reactivity with RNA, or comparisons with other SHAPE probes are available.

Design of Chromogenic Substrates for Bioanalytical Detection

Chromogenic substrates are instrumental in a wide range of bioanalytical assays, providing a visual and often quantifiable signal upon enzymatic activity. The design of these substrates typically involves linking a chromophore to a specific enzyme-recognition motif. The enzymatic cleavage of this linkage releases the chromophore, resulting in a color change.

While the isatoic anhydride scaffold can be a precursor in the synthesis of various heterocyclic compounds, the direct application of This compound in the design and synthesis of chromogenic substrates for bioanalytical detection is not documented in the available research. There are no published studies describing its use to create substrates for enzymes like glycosidases, phosphatases, or proteases, which are common targets in diagnostic and research assays.

Investigation of RNA Modification and Cross-linking

The study of RNA modifications and the use of chemical cross-linking are vital for understanding RNA structure, function, and its interactions with other molecules. Various chemical agents are employed to induce covalent linkages within an RNA molecule (intra-molecular cross-linking) or between RNA and other molecules like proteins (inter-molecular cross-linking). These techniques provide valuable insights into the spatial arrangement of molecules within cellular complexes.

The potential of This compound as a tool for RNA modification or as a cross-linking agent has not been explored in the scientific literature. There are no reports on its reactivity towards RNA bases or its ability to form covalent adducts for the purpose of structural investigation. Therefore, no data on its efficiency, specificity, or the mechanisms of any potential cross-linking reactions are available.

Rigorous Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 6-Fluoroisatoic anhydride (B1165640). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the carbon-hydrogen framework of 6-Fluoroisatoic anhydride.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the single N-H proton. The aromatic region (typically δ 7.0-8.5 ppm) will display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The proton at the C5 position, being ortho to the fluorine atom, is expected to appear as a doublet of doublets due to coupling with the C7 proton and the fluorine atom.

The proton at the C7 position will likely present as a doublet of doublets of doublets, coupling to the C8 proton, the C5 proton, and the fluorine atom.

The C8 proton, furthest from the electron-withdrawing fluorine, would appear at the most upfield position in the aromatic region, likely as a doublet of doublets from coupling to the C7 proton and the fluorine atom.

A broad singlet corresponding to the N-H proton is anticipated at a downfield chemical shift (often > δ 10 ppm), which would disappear upon D₂O exchange.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Two signals at high chemical shifts (δ > 160 ppm) are characteristic of the two carbonyl carbons (C2 and C4) of the anhydride moiety.

The remaining six signals in the aromatic region (δ 100-150 ppm) correspond to the carbons of the benzene (B151609) ring. The carbon directly attached to the fluorine atom (C6) will show a large one-bond C-F coupling constant (¹JCF), a key identifying feature. The other aromatic carbons will also exhibit smaller two- or three-bond couplings to the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (C=O) | - | ~162 |

| C4 (C=O) | - | ~165 |

| C4a | - | ~115 |

| C5 | Aromatic Region | Aromatic Region |

| C6 | - | ~160 (¹JCF) |

| C7 | Aromatic Region | Aromatic Region |

| C8 | Aromatic Region | Aromatic Region |

| C8a | - | ~140 |

| N1-H | >10 (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a molecular formula of C₈H₄FNO₃ and a molecular weight of 181.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 181. The fragmentation of isatoic anhydrides typically proceeds through characteristic pathways. A primary fragmentation event for this compound is the loss of a molecule of carbon dioxide (CO₂, 44 Da), resulting in a significant fragment ion at m/z 137. This is often followed by the subsequent loss of carbon monoxide (CO, 28 Da), leading to a fragment ion at m/z 109, which corresponds to a fluorinated benzyne (B1209423) radical cation.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 181 | [M]⁺ | [C₈H₄FNO₃]⁺ | Molecular Ion |

| 137 | [M - CO₂]⁺ | [C₇H₄FNO]⁺ | Loss of carbon dioxide |

| 109 | [M - CO₂ - CO]⁺ | [C₆H₄F]⁺ | Subsequent loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification and Anhydride Signature

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands that confirm the presence of the cyclic anhydride, aromatic ring, and N-H bond.

The most prominent feature in the IR spectrum of an isatoic anhydride is the pair of strong carbonyl (C=O) stretching bands. illinois.edu Due to symmetric and asymmetric stretching modes of the two carbonyl groups in the anhydride ring, two distinct peaks are observed. For cyclic anhydrides, these typically appear in the regions of 1870-1820 cm⁻¹ and 1800-1750 cm⁻¹. spectroscopyonline.com The lower frequency band is generally more intense in cyclic systems. spectroscopyonline.com

Other significant absorptions include:

N-H Stretch: A moderate to strong band around 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration.

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

C-N Stretch: A band in the 1300-1000 cm⁻¹ region.

C-F Stretch: A strong absorption band typically found in the 1250-1000 cm⁻¹ range, confirming the presence of the fluorine substituent.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3100 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| C=O Stretch (Asymmetric) | 1870 - 1820 | Strong |

| C=O Stretch (Symmetric) | 1800 - 1750 | Very Strong |

| C-N Stretch | 1300 - 1000 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for verifying the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high accuracy and precision. A typical method would involve reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is effective. The gradient would typically start with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound.

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring chromophore. The detection wavelength is typically set around 254 nm.

Under these conditions, this compound will elute as a sharp, well-defined peak. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of reactions and to quickly assess the purity of a sample.

Stationary Phase: A silica (B1680970) gel plate (silica gel 60 F₂₅₄) is typically used as the stationary phase.

Mobile Phase: The choice of mobile phase (eluent) depends on the polarity of the compound. For this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed (e.g., 30-50% ethyl acetate in hexane). The optimal solvent ratio is determined experimentally to achieve a retention factor (Rf) value typically between 0.3 and 0.7.

Visualization: The compound can be visualized on the TLC plate under UV light at 254 nm, where it will appear as a dark spot against a fluorescent background.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. This information is crucial for elucidating the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Despite the utility of XRD in structural chemistry, a comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While XRD studies have been conducted on related benzoic anhydride structures, detailed crystallographic parameters for the title compound are not publicly available at this time. Such a study would provide invaluable insights into the precise solid-state conformation of the this compound molecule, including the planarity of its bicyclic system and the nature of intermolecular forces, such as hydrogen bonding and π-stacking, which govern its crystal packing.

The absence of experimental XRD data precludes a detailed discussion of its specific crystal structure. However, based on the analysis of similar compounds, it can be hypothesized that the molecule would adopt a largely planar conformation. The collection and analysis of single-crystal XRD data for this compound would be a valuable contribution to the structural chemistry of fluorinated heterocyclic compounds.

Hypothetical Crystallographic Data Table

The following table represents the type of data that would be obtained from a successful single-crystal X-ray diffraction analysis. Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been reported in the reviewed literature.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 834.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.445 |

| R-factor | < 0.05 |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net For 6-Fluoroisatoic anhydride (B1165640), DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311+G(d,p), can provide a detailed understanding of its structure and reactivity. researchgate.net

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of 6-Fluoroisatoic anhydride is dictated by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity. semanticscholar.org

DFT calculations allow for the visualization and analysis of these orbitals. For isatoic anhydride, the parent compound, studies have shown that the HOMO is typically located over the benzene (B151609) ring, while the LUMO is distributed across the heterocyclic ring containing the anhydride group. researchgate.net The introduction of a fluorine atom at the 6-position, being highly electronegative, is expected to influence the energy levels and distribution of these orbitals, likely lowering both HOMO and LUMO energies and affecting the molecule's electrophilicity and nucleophilicity.

Furthermore, population analysis methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. researchgate.net This provides a quantitative measure of the electron distribution and helps identify electrophilic and nucleophilic sites within the molecule. The analysis of donor-acceptor interactions within the NBO framework also offers insights into intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Table 1: Theoretical Chemical Descriptors for this compound (Hypothetical Data Based on DFT Calculations)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. semanticscholar.org |

| Electronegativity (χ) | 4.85 eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

Note: Data are illustrative and represent typical values obtained from DFT calculations for similar aromatic compounds.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. wisc.edu These calculations yield harmonic frequencies that, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For the parent isatoic anhydride, studies have successfully assigned the characteristic vibrational modes, such as the C=O symmetric and asymmetric stretches of the anhydride group and the N-H stretch. researchgate.net For this compound, DFT would similarly predict these modes and additionally characterize the C-F stretching and bending vibrations.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netaps.org By computing the magnetic shielding tensors for each nucleus, one can predict chemical shifts that correlate well with experimental values. rsc.org For this compound, this method would be invaluable for assigning the signals in its NMR spectra, particularly for distinguishing between the aromatic protons and carbons and for predicting the characteristic ¹⁹F chemical shift, which is sensitive to the electronic environment. nih.govresearchgate.net Theoretical calculations for the parent isatoic anhydride have shown that the B3LYP/6-311+G(d,p) level of theory provides an accurate description of its experimental chemical shifts. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Hypothetical)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 | 3245 |

| C=O Asymmetric Stretch | 1775 | 1770 |

| C=O Symmetric Stretch | 1730 | 1728 |

Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set deficiencies.

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.net By using DFT, it is possible to locate and characterize the geometries of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For reactions involving this compound, such as its thermal decomposition to form a benzyne (B1209423) intermediate or its reaction with nucleophiles, computational studies can provide critical insights. By calculating the activation energies (the energy difference between the reactant and the transition state), one can predict the feasibility and rate of a proposed pathway. mdpi.com Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactant and product, providing a dynamic picture of the reaction pathway. These computational approaches help rationalize experimental observations, such as regioselectivity, and can be used to predict the outcomes of unknown reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum mechanical calculations. rsc.org An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve. mdpi.com

In Silico Studies in Drug Design

The use of computational methods, or in silico studies, has become an integral part of modern drug discovery and design. nih.govmdpi.com These techniques can screen large libraries of compounds, predict their binding affinity to biological targets, and estimate their pharmacokinetic properties, thereby accelerating the identification of promising drug candidates. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.commdpi.com The process involves computationally placing the ligand (in this case, a molecule derived from this compound) into the binding site of a receptor. frontiersin.org A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy, which helps to rank different ligands. researchgate.net

In a typical docking study involving a derivative of this compound, the 3D structure of the ligand would be optimized. The structure of the target protein would be obtained from a database like the Protein Data Bank (PDB). The docking algorithm would then explore various possible binding poses of the ligand within the protein's active site.

The results of a docking simulation provide valuable information on:

Binding Affinity: A lower binding energy suggests a more stable ligand-protein complex.

Binding Pose: The specific orientation and conformation of the ligand in the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and amino acid residues of the protein. researchgate.net

This information can guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance these key interactions.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isatoic anhydride |

Advanced Topological and Interactional Analyses (e.g., Hirshfeld Surfaces, AIM, NCI-RDG)

These computational techniques are used to visualize and quantify the weak intermolecular interactions that dictate the supramolecular assembly of molecules in the solid state. These interactions are fundamental to understanding crystal packing, polymorphism, and material properties.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov It maps the electron distribution of a molecule within its crystalline environment. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces. The surface can be color-coded based on various properties:

d_norm: This property highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions signify contacts longer than the van der Waals radii.

Quantum Theory of Atoms in Molecules (AIM):

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of interatomic interactions. ufms.brscirp.org It is based on finding the critical points in the electron density scalar field.

If an AIM analysis were performed on a dimer or crystal structure of this compound, it would:

Identify bond critical points (BCPs) between atoms involved in non-covalent interactions.

Quantify the strength and nature of these interactions based on the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces.

Non-Covalent Interaction Reduced-Density-Gradient (NCI-RDG):

The NCI-RDG method is another powerful tool for visualizing and characterizing non-covalent interactions in real space. ufms.brscirp.org It is based on the relationship between the electron density and the reduced density gradient (RDG).

An NCI-RDG analysis of this compound would generate 3D isosurfaces that identify regions of non-covalent interactions. These surfaces are color-coded to distinguish between different interaction types:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions.

Red surfaces: Signify strong, repulsive steric clashes.

A study on the related compound phthalic anhydride utilized NCI-RDG analysis to predict weak interactions within the molecule. ufms.br Similarly, for this compound, this method would provide a clear visual and qualitative understanding of the forces holding the molecules together in a condensed phase.

Structure Activity Relationship Sar Studies of 6 Fluoroisatoic Anhydride Derivatives

Influence of Fluorine Position and Substitution Patterns on Reactivity

The presence and position of a fluorine atom on the isatoic anhydride (B1165640) scaffold profoundly influence the molecule's electrophilic character and, consequently, its reactivity towards nucleophiles. The fluorine atom at the 6-position, in particular, imparts unique electronic properties that modulate the reactivity of the anhydride.

The fluorine atom is highly electronegative, leading to a significant inductive electron-withdrawing effect (-I effect). This effect decreases the electron density of the aromatic ring and, by extension, increases the electrophilicity of the carbonyl carbons within the anhydride moiety. This enhanced electrophilicity makes 6-fluoroisatoic anhydride a more reactive acylating agent compared to its non-fluorinated counterpart.

Studies on other fluorinated heterocycles have demonstrated the profound impact of fluorine substitution on reactivity. For instance, the substitution of fluorine on an aziridine ring was found to dramatically increase its reactivity towards nucleophilic attack by a factor of more than 10^11 compared to the non-fluorinated parent compound. nih.gov This increased reactivity is attributed to the stabilization of the transition state and the leaving group through the electron-withdrawing nature of fluorine. nih.gov A similar principle applies to this compound, where the fluorine atom enhances the susceptibility of the anhydride to nucleophilic cleavage.

The substitution pattern on the nitrogen atom of the isatoic anhydride ring also plays a crucial role in modulating reactivity. The introduction of alkyl or other functional groups at the N-1 position can influence the steric accessibility and electronic nature of the anhydride. For example, in a related series of 7-[¹⁸F]Fluoro-8-azaisatoic anhydrides, the nature of the N-alkyl substituent influenced the efficiency of conjugation with amines. nih.gov

The following table illustrates how different substitution patterns on the isatoic anhydride ring, including fluorination, can theoretically influence reactivity with a generic nucleophile (Nu⁻).

| Compound | Substituent at C6 | Substituent at N1 | Expected Relative Reactivity with Nucleophiles |

| Isatoic Anhydride | H | H | Baseline |

| This compound | F | H | Increased |

| N-Methylisatoic Anhydride | H | CH₃ | Slightly Increased (inductive effect of methyl group) |

| N-Methyl-6-fluoroisatoic Anhydride | F | CH₃ | Significantly Increased |

Correlating Structural Modifications with Biological Efficacy

Structural modifications of the this compound core are pivotal in determining the biological efficacy of its derivatives. The 6-fluoro substituent is a key pharmacophore in many bioactive molecules due to its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

The cleavage of the isatoic anhydride ring by various nucleophiles leads to the formation of a diverse array of derivatives, including anthranilamides, quinazolinones, and other heterocyclic systems. The biological activity of these products is highly dependent on the nature of the nucleophile and any subsequent modifications.

For instance, the reaction of isatoic anhydride derivatives with phenyl hydrazines has yielded phenylbenzohydrazides with demonstrated anti-inflammatory activity. nih.gov In a study of non-fluorinated phenylbenzohydrazides, derivatives showed a significant reduction in cell migration and inhibited the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov The introduction of a fluorine atom at the 6-position of the initial isatoic anhydride could be expected to modulate the potency of these derivatives.

The 6-fluoroquinolines, which can be synthesized from precursors derived from this compound, have shown potent antiplasmodial activity. nih.gov In a series of 6-fluoroquinoline derivatives, modifications at the 2 and 4 positions of the quinoline ring led to compounds with high in vitro activity against Plasmodium falciparum and in vivo activity against Plasmodium berghei. nih.gov One of the most promising compounds exhibited an IC₅₀ value of ≤ 0.0029 µM. nih.gov

The following table provides a hypothetical correlation between structural modifications of a this compound-derived scaffold and potential biological efficacy, based on findings from related compound classes.

| Core Structure Derived from this compound | R Group Modification | Potential Biological Efficacy |

| 2-Amino-5-fluorobenzamide | Varied amide substituents | Antimicrobial, Anticancer |

| 6-Fluoroquinazolin-4-one | Substituted phenyl at C2 | Anticonvulsant, Anti-inflammatory |

| 6-Fluoroquinoline | Varied carboxamide at C4 | Antimalarial, Antibacterial |

Comparative Analysis with Related Isatoic Anhydride Analogs and Homologs

A comparative analysis of this compound with its non-fluorinated analog and other substituted homologs reveals important trends in reactivity and potential biological applications. Isatoic anhydride itself is a versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. researchgate.net

The primary difference imparted by the 6-fluoro substituent is the enhanced electrophilicity of the anhydride, as discussed previously. This generally leads to faster reaction rates and potentially allows for reactions to occur under milder conditions compared to the parent isatoic anhydride.

The position of the fluorine atom is also critical. While this compound is the focus here, other positional isomers such as 4-fluoro- or 5-fluoroisatoic anhydride would exhibit different electronic properties and, consequently, different reactivity profiles and biological activities. The precise placement of the electron-withdrawing fluorine atom alters the charge distribution across the aromatic ring and the anhydride moiety, influencing the regioselectivity of nucleophilic attack.

In comparison to other halogenated isatoic anhydrides (e.g., 6-chloro- or 6-bromoisatoic anhydride), the 6-fluoro derivative possesses unique properties. The small size of the fluorine atom minimizes steric hindrance, and the high electronegativity provides a strong inductive effect. Furthermore, the C-F bond is exceptionally stable, which can enhance the metabolic stability of the resulting derivatives.

The table below provides a comparative overview of this compound and related analogs.

| Compound | Key Structural Feature | Expected Impact on Reactivity | Potential for Biological Activity |

| Isatoic Anhydride | Unsubstituted aromatic ring | Baseline electrophilicity | Broad, but generally lower potency |

| This compound | Strong electron-withdrawing F at C6 | Enhanced electrophilicity | High, due to favorable properties of fluorine in drug design |

| 6-Chloroisatoic Anhydride | Electron-withdrawing Cl at C6 | Increased electrophilicity (less than F) | Moderate to high, but with potential for different metabolic pathways |

| 5-Fluoroisatoic Anhydride | Electron-withdrawing F at C5 | Altered regioselectivity and reactivity profile | High, with potentially different target specificity |

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis and Chiral Derivatives of 6-Fluoroisatoic Anhydride (B1165640)

The synthesis of chiral molecules is of paramount importance in pharmaceutical and materials science, as different enantiomers can exhibit vastly different biological activities and physical properties. nih.gov Future research could focus on the development of novel catalytic asymmetric methods to produce chiral derivatives from 6-fluoroisatoic anhydride. Strategies may involve the use of chiral catalysts, such as transition metal complexes, to achieve high enantioselectivity in reactions involving the anhydride ring. nih.govresearchgate.net For instance, asymmetric ring-opening reactions with various nucleophiles could yield enantiomerically enriched fluorinated anthranilic acid derivatives, which are precursors to a wide range of complex chiral molecules.

The development of such synthetic routes would enable the creation of libraries of chiral compounds for biological screening. mdpi.com An important aspect of this research will be the detailed characterization of these new chiral molecules, employing techniques like ¹H NMR spectroscopy in the presence of chiral solvating agents to determine enantiomeric excess and understand the stereochemical outcomes of the developed reactions. nih.gov

Table 1: Potential Asymmetric Reactions for this compound

| Reaction Type | Potential Chiral Catalyst | Resulting Chiral Product Core |

|---|---|---|

| Asymmetric Ring-Opening with Alcohols | Chiral Lewis Acid/Base | Chiral Fluorinated Anthranilate Esters |

| Enantioselective Acylation | Chiral Amine Catalyst | Chiral Fluorinated Amides |

Integration into High-Throughput Screening Platforms for Novel Applications

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with desired activities. purdue.educuanschutz.edu this compound is an ideal scaffold for generating diverse chemical libraries for HTS campaigns. Its reactivity allows for the straightforward synthesis of a wide array of derivatives, including amides, esters, and heterocyclic compounds like quinazolinones.

These libraries can be integrated into various HTS platforms:

Drug Discovery: Derivatives could be screened for interactions with biological targets, such as enzymes or receptors. Fluorescence-based assays, where a reaction product is highly fluorescent, are particularly well-suited for HTS and could be designed to detect inhibition or substrate binding. nih.gov

Materials Science: HTS methodologies can accelerate the discovery of new materials with specific properties. nih.gov For example, polymers incorporating this compound could be screened for properties like thermal stability, conductivity, or drug-release kinetics using automated platforms. researchgate.net

Reaction Discovery: HTS systems based on techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can screen thousands of reaction conditions per hour, facilitating the discovery of new transformations and applications for this compound. purdue.edu

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form organized assemblies. The structural features of this compound—a rigid aromatic core, hydrogen bond accepting sites, and an electron-withdrawing fluorine atom—make it an intriguing candidate for the design of novel host-guest systems. researchgate.netdntb.gov.ua

Future work could explore the synthesis of macrocycles or molecular clefts incorporating the this compound framework. These "host" molecules could be designed to selectively bind specific "guest" molecules or ions through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The fluorine atom could play a crucial role in modulating the electronic properties of the host's binding cavity, potentially enabling selective recognition of specific analytes. Furthermore, the anhydride's reactivity could be used to covalently link these host-guest complexes into larger, functional supramolecular polymers.

Advanced Materials Development Utilizing this compound as a Monomer or Cross-linker

The development of advanced polymers with tailored properties is a continuous goal in materials science. Cyclic anhydrides are versatile monomers for producing polyesters and polyamides through ring-opening polymerization. whiterose.ac.ukmdpi.com this compound can be utilized as a co-monomer in polymerization reactions, where the incorporation of the fluorine atom can impart desirable properties to the resulting polymer, such as increased thermal stability, chemical resistance, and hydrophobicity.